N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
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Description
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H12N4O4S and its molecular weight is 308.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiprotozoal Activity
A study detailed the synthesis of various compounds from 2-acetylfuran, leading to the creation of diamidines with strong DNA affinities. These compounds demonstrated significant in vitro activity against T. b. rhodesiense and P. falciparum, with some exhibiting excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).
Retro Diels-Alder Reaction for Pyrrolo[1,2-a] pyrimidinediones
Research on the reactions of diexo-3-amino-7-oxanorbornene-2-carboxamide with oxocarboxylic acids led to the formation of pyrrolo[1,2-a]pyrimidinediones and pyrimido[1,2-a]isoindoledione on cyclization and thermolysis. This demonstrates a method for producing complex structures via retro Diels-Alder reactions (Stájer et al., 2006).
Synthesis of Thiazoloquinolines
The preparation and subsequent reactions of N-(quinolin-6-yl)furan-2-carbothioamide to yield 2-(furan-2-yl)thiazolo[5,4-f]quinoline were explored, showing potential for creating electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017).
DNA Binding Agents Synthesis
The synthesis of proximicin A-C and new furan-based DNA binding agents was achieved. This work developed a new class of AT-selective DNA-binding agents combining structural features from natural products, showing the innovative use of furan compounds in medicinal chemistry (Wolter et al., 2009).
Inhibitors of Lethal H5N1 Influenza A Viruses
A novel series of furan-carboxamide derivatives were synthesized and characterized as potent inhibitors of the H5N1 virus. This study highlighted the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity, marking a step forward in the development of antiviral agents (Yongshi et al., 2017).
Properties
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-15-8(13)7(11(18)16(2)12(15)19)10(21)14-9(17)6-4-3-5-20-6/h3-5H,13H2,1-2H3,(H,14,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRBHCDYDPAZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=S)NC(=O)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.